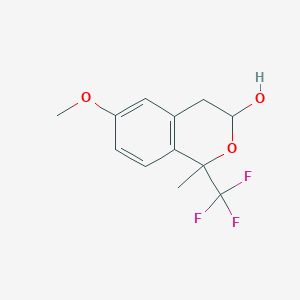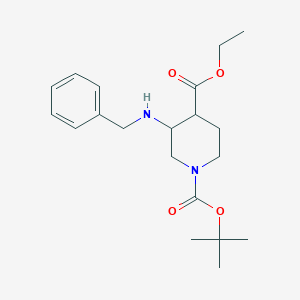
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate
Overview
Description
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C20H30N2O4 It is characterized by the presence of a piperidine ring substituted with benzylamino and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method starts with the commercially available 4-piperidinecarboxylic acid ethyl ester. This compound undergoes a reaction with di-tert-butyl dicarbonate to form the Boc-protected intermediate. The intermediate is then reacted with benzylamine to introduce the benzylamino group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but lacks the benzylamino group.
1-Boc-4-carbethoxy piperidine: Another related compound with different ester groups.
tert-Butyl ethyl piperidine-1,4-dicarboxylate: Similar backbone but different substituents
Uniqueness
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is unique due to the presence of both benzylamino and ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3 |
InChI Key |
DUHIDEZAZJOIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
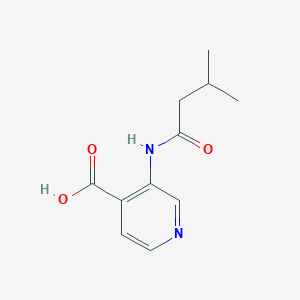
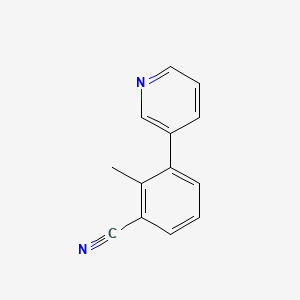
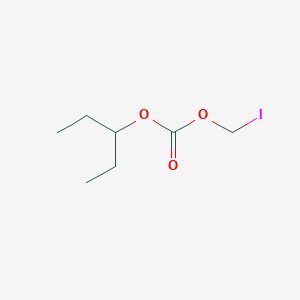
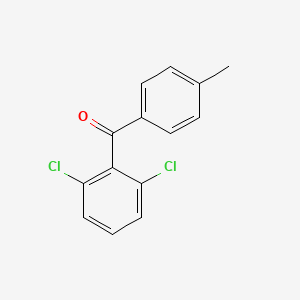

![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)
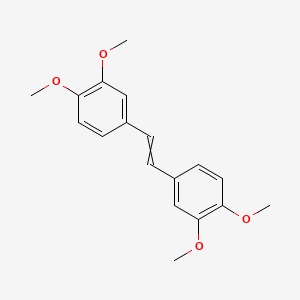
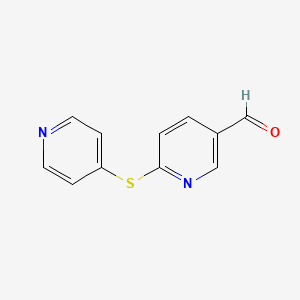
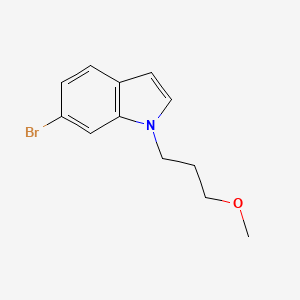
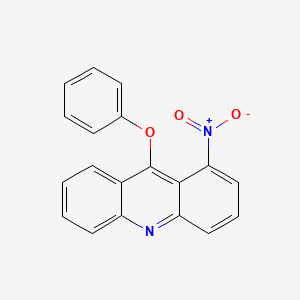
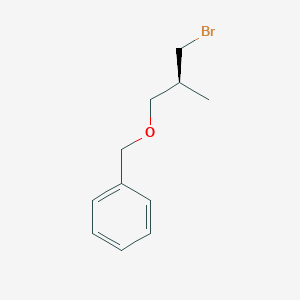
![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)
